molecular formula C6H12I2 B14062493 1,5-Diiodo-hexane

1,5-Diiodo-hexane

Cat. No.: B14062493
M. Wt: 337.97 g/mol
InChI Key: LOGFVJQGFCCEIT-UHFFFAOYSA-N
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Description

1,5-Diiodo-hexane is an organic compound with the molecular formula C6H12I2. It is a diiodoalkane, meaning it contains two iodine atoms attached to a hexane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diiodo-hexane can be synthesized through the iodination of hexane. One common method involves the reaction of hexane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound can be produced using continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,5-Diiodo-hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium hydroxide in ethanol.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Photochemical Reactions: UV light sources and appropriate solvents like cyclohexane.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as hexane derivatives with different functional groups.

    Reduction: Hexane.

    Photochemical Reactions: Iodine radicals and various cycloalkanes.

Scientific Research Applications

1,5-Diiodo-hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Diiodo-hexane involves the homolytic cleavage of the carbon-iodine bonds under specific conditions, leading to the formation of iodine radicals. These radicals can participate in various chemical reactions, including cyclopropanation of olefins and radical nucleophilic substitution . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diiodo-hexane is unique due to its specific iodine atom positions, which influence its reactivity and the types of reactions it can undergo. Its six-carbon chain also makes it suitable for applications requiring longer alkyl chains compared to shorter diiodoalkanes .

Properties

Molecular Formula

C6H12I2

Molecular Weight

337.97 g/mol

IUPAC Name

1,5-diiodohexane

InChI

InChI=1S/C6H12I2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3

InChI Key

LOGFVJQGFCCEIT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCI)I

Origin of Product

United States

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